molecular formula C11H10O2 B1655046 3-Benzylidenetetrahydrofuran-2-one CAS No. 30959-91-2

3-Benzylidenetetrahydrofuran-2-one

Cat. No. B1655046
CAS RN: 30959-91-2
M. Wt: 174.2 g/mol
InChI Key: TWDMVZSYTMJVEK-CSKARUKUSA-N
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Description

3-Benzylidenetetrahydrofuran-2-one, also known as 3-benzylidenetetrahydrofuran or 3-benzylidene-THF, is an organic compound from the class of tetrahydrofuran derivatives. It is a colorless liquid with a sweet, musty odor. 3-Benzylidenetetrahydrofuran-2-one is a versatile reagent used in organic synthesis and medicinal chemistry. It is a building block for the synthesis of various heterocyclic compounds and has been used in the synthesis of pharmaceuticals, agrochemicals, and other biologically active compounds.

Scientific Research Applications

Pharmaceutical Applications

Benzofuran derivatives are recognized for their extensive pharmaceutical applications. They can be used in the development of various drugs due to their diverse biological activities. For example, compounds like amiodarone, angelicin, bergapten, nodekenetin, xanthotoxin, and usnic acid are some of the most recognized benzofuran compounds with significant pharmaceutical uses .

Synthesis of Novel Compounds

These derivatives can also serve as intermediates in the synthesis of novel organic compounds. The process often involves high chemo-, regio-, and stereoselectivity, which is crucial for creating specific molecules with desired properties .

Natural Product Research

Benzofuran-containing natural products are being studied for their complex structures and potential biological activities. Research in this field has increased over the past few decades, with many newly isolated natural products undergoing characterization and screening .

properties

IUPAC Name

(3E)-3-benzylideneoxolan-2-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H10O2/c12-11-10(6-7-13-11)8-9-4-2-1-3-5-9/h1-5,8H,6-7H2/b10-8+
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

TWDMVZSYTMJVEK-CSKARUKUSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COC(=O)C1=CC2=CC=CC=C2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C\1COC(=O)/C1=C/C2=CC=CC=C2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H10O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

174.20 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

30959-91-2, 6285-99-0
Record name NSC347106
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=347106
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name NSC115254
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=115254
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name NSC60234
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=60234
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name MLS002638145
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=10426
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
3-Benzylidenetetrahydrofuran-2-one
Reactant of Route 2
3-Benzylidenetetrahydrofuran-2-one
Reactant of Route 3
3-Benzylidenetetrahydrofuran-2-one

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